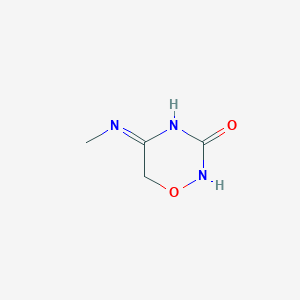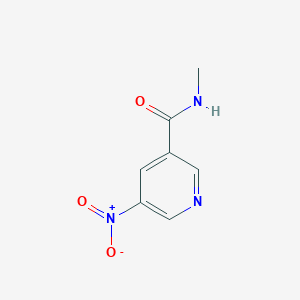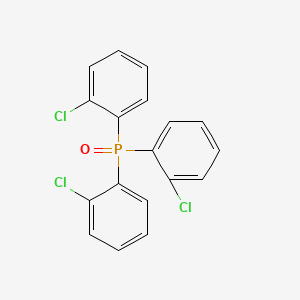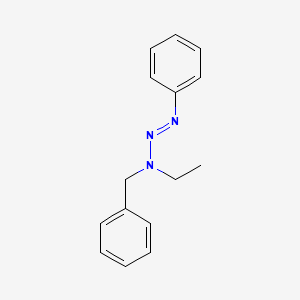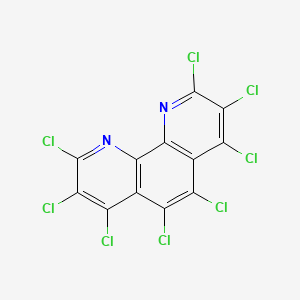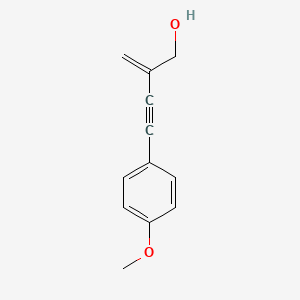![molecular formula C9H21OPSi B14602724 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one CAS No. 60820-22-6](/img/structure/B14602724.png)
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is a specialized organophosphorus compound It is characterized by the presence of a trimethylsilyl group attached to a phosphanyl group, which is further connected to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one typically involves the reaction of a phosphine with a silylating agent. One common method is the reaction of dimethylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, advanced purification techniques such as column chromatography may be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphanyl compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The phosphanyl group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. This reactivity is crucial in its role as a reagent in organic synthesis and potential pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,2-diphenyl-1-(trimethylsilyl)cyclopropanecarboxylate
- 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is unique due to its specific combination of a trimethylsilyl group and a phosphanyl group attached to a propanone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and potential pharmaceutical research.
Eigenschaften
CAS-Nummer |
60820-22-6 |
|---|---|
Molekularformel |
C9H21OPSi |
Molekulargewicht |
204.32 g/mol |
IUPAC-Name |
2,2-dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one |
InChI |
InChI=1S/C9H21OPSi/c1-9(2,3)8(10)11(4)12(5,6)7/h1-7H3 |
InChI-Schlüssel |
CUCNGUBZEDXWCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)P(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


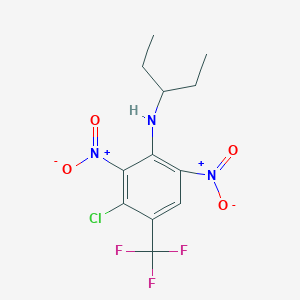
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
